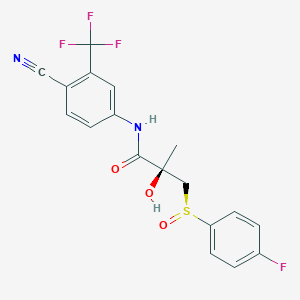

rel-(R*,S*)-Bicalutamide Sulfoxide

Description

Background of Bicalutamide (B1683754) and its Metabolites

Bicalutamide is a non-steroidal anti-androgen medication primarily utilized in the treatment of prostate cancer. nih.gov It functions as a selective antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org Bicalutamide is administered as a racemate, a 1:1 mixture of two enantiomers: (R)-bicalutamide and (S)-bicalutamide. The pharmacological activity resides almost exclusively in the (R)-enantiomer, which has a significantly higher binding affinity for the androgen receptor—approximately 30 times greater than that of the (S)-enantiomer. nih.govwikipedia.org

The metabolism of bicalutamide is stereospecific and occurs primarily in the liver. wikipedia.orgnih.gov The pharmacologically potent (R)-enantiomer is cleared slowly, with its metabolism largely mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4, which hydroxylates the compound to form hydroxybicalutamide. nih.govnih.gov This metabolite subsequently undergoes glucuronidation. nih.gov In contrast, the less active (S)-enantiomer is cleared much more rapidly from plasma, with glucuronidation being its predominant metabolic pathway, bypassing the initial hydroxylation step. nih.govnih.gov Consequently, at steady-state, the plasma concentration of the active (R)-bicalutamide is about 100-fold higher than that of the (S)-enantiomer. nih.gov The resulting metabolites, such as bicalutamide glucuronide and hydroxybicalutamide glucuronide, are considered to be inactive and are excreted in both urine and feces. wikipedia.orgnih.gov

Significance of Stereoisomeric Sulfoxide (B87167) Derivatives in Medicinal Chemistry

The introduction of a sulfoxide group into a drug molecule is a significant transformation in medicinal chemistry, often occurring through metabolic oxidation of a sulfide (B99878) moiety. wikipedia.org This oxidation process is noteworthy because it converts a prochiral sulfide into a chiral sulfoxide, creating a new stereocenter at the sulfur atom. wikipedia.org If the parent molecule already possesses a chiral center, as is the case with bicalutamide, the formation of a sulfoxide group results in a pair of diastereomers. These diastereomers, having different three-dimensional arrangements, can exhibit distinct physicochemical properties, metabolic fates, and pharmacological activities.

The stereochemistry of sulfoxide derivatives can profoundly influence their biological effects. The differential interaction of diastereomers with chiral biological macromolecules, such as enzymes and receptors, can lead to variations in efficacy and potency. nih.gov For this reason, the synthesis, separation, and characterization of individual stereoisomers of sulfoxide-containing compounds are critical areas of research. This allows for a detailed investigation of the structure-activity relationship (SAR) and helps identify the most therapeutically advantageous isomer. Furthermore, sulfoxides themselves have been explored as key functional groups in the design of novel therapeutic agents, including new anticancer drugs. nih.govnih.gov The study of sulfenic acid, a reactive intermediate formed from some sulfoxides, is also crucial for understanding the potential for toxicity of new drug candidates. mdpi.com

Scope and Research Objectives Pertaining to rel-(R,S)-Bicalutamide Sulfoxide**

Academic research into bicalutamide sulfoxide derivatives has been driven by the goal of developing novel and more potent anticancer agents. The androgen receptor remains a key therapeutic target even as prostate cancer progresses to more advanced, castration-resistant forms. nih.gov The primary research objective has been the chemical synthesis of bicalutamide sulfoxide analogues and the evaluation of their biological activity. nih.gov

Key areas of investigation include:

Controlled Synthesis: Researchers have developed efficient methods for the synthesis of bicalutamide sulfoxide derivatives. This typically involves the controlled oxidation of the corresponding sulfide precursors using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), carefully managing reaction conditions to prevent over-oxidation to the sulfone. nih.gov

Diastereomer Separation and Characterization: A crucial aspect of the research is the separation of the resulting diastereomeric pairs of the sulfoxides. nih.gov Following separation, advanced analytical techniques, particularly X-ray diffraction crystal structure analysis, are employed to determine the relative configuration of the two chiral centers—the existing carbon center in the bicalutamide backbone and the newly formed chiral sulfur center. This assignment is denoted by nomenclature such as "rel-(R,S)-", which describes the relative spatial orientation of the substituents at these centers. nih.gov

Biological Evaluation: A central objective is to assess the antiproliferative activity of these novel sulfoxide compounds. This is accomplished through in vitro assays against various human prostate cancer cell lines, such as 22Rv1, DU-145, LNCaP, and VCaP. nih.govresearchgate.net The potency of the new derivatives is often compared to that of the parent drug, bicalutamide, and other standard-of-care antiandrogens like enzalutamide. nih.gov

Some of these research efforts have successfully identified sulfoxide analogues of bicalutamide with significantly enhanced anticancer activity compared to the original drug, highlighting the therapeutic potential of this specific chemical modification. nih.gov

Detailed Research Findings

Studies focusing on the synthesis and biological evaluation of bicalutamide sulfoxide analogues have yielded promising results. In one such study, a series of sulfoxide derivatives were prepared and tested against four different human prostate cancer cell lines. The findings demonstrated that specific sulfoxide analogues possessed significantly enhanced antiproliferative activity compared to both bicalutamide and enzalutamide, which were used as positive controls.

The table below summarizes the in vitro anticancer activity (IC₅₀ values in µM) of a notable sulfoxide analogue (Compound 28 from the study) against various prostate cancer cell lines, in comparison to bicalutamide and enzalutamide. nih.gov

Interactive Data Table: Anticancer Activity (IC₅₀ in µM) of Bicalutamide Sulfoxide Analogue

| Compound | 22Rv1 | DU-145 | LNCaP | VCaP |

|---|---|---|---|---|

| Bicalutamide | 51.61 | 45.20 | 48.97 | 49.85 |

| Enzalutamide | 11.47 | 53.04 | 21.09 | 24.16 |

| Compound 28 (Sulfoxide Analogue) | 9.09 | 31.11 | 14.28 | 17.91 |

Lower IC₅₀ values indicate greater potency. Data sourced from Kandil et al., Bioorg Med Chem Lett, 2021. nih.gov

This data clearly indicates that the synthesized sulfoxide derivative, designated as Compound 28, exhibited superior potency across all tested cell lines when compared to bicalutamide. nih.gov Notably, it also showed improved or comparable activity against several cell lines when compared to enzalutamide, a second-generation antiandrogen. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14F4N2O3S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(S)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28-/m0/s1 |

InChI Key |

MHWPKBKCPXTKJS-HPGBDJQBSA-N |

Isomeric SMILES |

C[C@](C[S@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Canonical SMILES |

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Strategies and Stereochemical Control of Rel R*,s* Bicalutamide Sulfoxide

Historical Overview of Sulfoxide (B87167) Synthesis Methodologies

The preparation of sulfoxides has been a subject of extensive research, leading to a variety of synthetic methods. Historically, the most direct and common approach is the oxidation of a corresponding sulfide (B99878) precursor. wikipedia.orgjchemrev.com This sulfoxidation process requires careful control to prevent over-oxidation to the sulfone. wikipedia.org A range of oxidizing agents have been employed for this transformation, including hydrogen peroxide, periodates, and peracids like meta-chloroperbenzoic acid (mCPBA). wikipedia.orgnih.gov

For the synthesis of optically active sulfoxides, early and pivotal work was conducted by Andersen in 1962. illinois.edu The Andersen synthesis involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. illinois.edumedcraveonline.com This method relies on the use of a chiral alcohol, most commonly (-)-menthol, to form a mixture of diastereomeric sulfinates which can be separated by crystallization. The subsequent substitution proceeds with complete inversion of configuration at the sulfur atom, allowing access to enantiomerically pure sulfoxides. illinois.edumedcraveonline.com This approach was fundamental in demonstrating the stereochemical stability of the sulfoxide group and provided a reliable, albeit stoichiometric, route to chiral sulfoxides. illinois.edumedcraveonline.com

Enantioselective Synthesis of Bicalutamide (B1683754) Sulfoxide Stereoisomers

Achieving enantioselectivity in the synthesis of sulfoxides, including the stereoisomers of bicalutamide sulfoxide, can be approached through several advanced strategies. These methods aim to directly produce a single enantiomer or a highly enriched mixture, bypassing the need for resolving a racemic product.

The use of chiral auxiliaries is a classical strategy for asymmetric synthesis. thieme-connect.com The Andersen synthesis, as described previously, is the archetypal example of this approach in sulfoxide chemistry. medcraveonline.comnih.gov In this method, a prochiral sulfinylating agent is reacted with a chiral auxiliary, like (-)-menthol, to produce a mixture of diastereomers. illinois.edu After separation of these diastereomers, the auxiliary is displaced by a nucleophile (e.g., an organomagnesium halide) to yield the desired enantiomerically pure sulfoxide. medcraveonline.com The high configurational stability of the sulfinyl group is crucial to the success of this method. medcraveonline.com While powerful, this approach is often limited by the need to prepare and separate the diastereomeric intermediates. illinois.edu

The development of catalytic asymmetric oxidation of sulfides represents a more atom-economical and efficient method for preparing enantiopure sulfoxides. scispace.com The first synthetically useful systems were reported in 1984 by Kagan and Modena, whose methods were based on the Sharpless asymmetric epoxidation reagent. medcraveonline.comscispace.com These protocols typically utilize a titanium isopropoxide catalyst in the presence of a chiral ligand, such as diethyl tartrate (DET), and a hydroperoxide oxidant. medcraveonline.com

Subsequent research has expanded the range of catalysts and ligands. Vanadium-based catalysts have also been shown to be effective for enantioselective sulfoxidation. magtech.com.cnrsc.org The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as (R,R)-diethyl tartrate and various derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) have been successfully employed. medcraveonline.comscispace.com For instance, the complex formed from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4 has been used to oxidize aryl methyl sulfides to sulfoxides with high enantiopurities. scispace.com

| Catalyst | Chiral Ligand | Oxidant | Typical Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ti(O-i-Pr)₄ | (+)-Diethyl Tartrate (DET) | t-BuOOH | Aryl Methyl Sulfides | High | medcraveonline.com |

| Ti(O-i-Pr)₄ | (R)-(+)-Binaphthol | Cumene Hydroperoxide | Methyl Aryl Sulfides | up to 96% | medcraveonline.com |

| Ti(O-i-Pr)₄ | (R)-6,6′-Diphenyl-BINOL | 70% aq. TBHP | Aryl Methyl Sulfides | up to 90% | scispace.com |

| Vanadia (VO₄) | SBA-15 Support (induces chirality) | Not specified | CH₃-S-Ph | High (theoretically) | rsc.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral sulfoxides. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity. nih.gov Two main biocatalytic approaches are utilized: the direct asymmetric oxidation of prochiral sulfides and the kinetic resolution of racemic sulfoxides. nih.gov

Monooxygenases, such as cyclohexanone (B45756) monooxygenase (CHMO) and flavin-containing monooxygenases (FMOs), are capable of catalyzing the oxidation of sulfides to sulfoxides with excellent enantioselectivity. us.eslibretexts.org These enzymes use molecular oxygen as the terminal oxidant. acsgcipr.org Another class of enzymes, peroxidases, can also be employed for this transformation. acsgcipr.org

Kinetic resolution is an alternative strategy where one enantiomer of a racemic sulfoxide is selectively transformed, allowing the other enantiomer to be recovered in high optical purity. nih.gov Sulfoxide reductases, such as methionine sulfoxide reductase A (MsrA), have been effectively used for the kinetic resolution of racemic sulfoxides by selectively reducing the (S)-enantiomer to the corresponding sulfide, leaving the (R)-enantiomer untouched. nih.govalmacgroup.com

| Enzyme Type | Example Enzyme | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Monooxygenase | Cyclohexanone Monooxygenase (CHMO) | Asymmetric Oxidation | Direct synthesis of enantiopure sulfoxides from sulfides. | libretexts.org |

| Monooxygenase | Flavin-containing Monooxygenase (FMO) | Asymmetric Oxidation | Forms chiral sulfoxides with moderate-to-high enantioselectivity. | us.es |

| Sulfoxide Reductase | Methionine Sulfoxide Reductase A (MsrA) | Kinetic Resolution | Preparation of (R)-sulfoxides by selective reduction of the (S)-enantiomer. | nih.govalmacgroup.com |

Diastereoselective Synthesis of rel-(R,S)-Bicalutamide Sulfoxide**

The direct synthesis of bicalutamide sulfoxide typically starts from the corresponding bicalutamide sulfide precursor. Oxidation of the sulfur atom in this precursor, which already contains a chiral carbon center, necessarily leads to the formation of a pair of diastereomers.

Research has shown that sulfoxide derivatives of bicalutamide can be prepared efficiently by oxidizing the sulfide with agents like meta-chloroperbenzoic acid (mCPBA) or sodium periodate. nih.govsmu.educardiff.ac.uk One study detailed the oxidation of a bicalutamide sulfide precursor with sodium periodate, which produced two diastereomeric sulfoxides. smu.edu The reaction yielded a major and a minor product, which were separable. smu.edu Similarly, the use of one equivalent of mCPBA at 0 °C for a short duration (15-30 minutes) has been reported to successfully yield the sulfoxide derivatives, which could then be separated into pairs of diastereomers. nih.govcardiff.ac.uk

The determination of the relative configuration at the newly formed chiral sulfur center and the existing chiral carbon center is crucial. This has been accomplished using X-ray diffraction crystal structure analysis, which provides an unambiguous assignment of the relative stereochemistry, such as rel-(R,S). nih.govsmu.educardiff.ac.uk Additionally, NMR spectroscopy is a powerful tool for distinguishing between the diastereomers, particularly by analyzing the chemical shifts of the diastereotopic methylene (B1212753) (CH₂) protons adjacent to the chiral centers. nih.govsmu.edu

| Precursor | Oxidizing Agent | Products | Yield/Ratio | Characterization Method | Reference |

|---|---|---|---|---|---|

| Bicalutamide Sulfide Analogue (3) | Sodium Periodate | Diastereomeric Sulfoxides (5a and 5b) | Minor (27%) and Major (48%) | NMR, X-ray Crystallography | smu.edu |

| Bicalutamide Sulfide Analogues | mCPBA (1 equiv.) | Separable pairs of diastereomers | Not specified | NMR (diastereotopic CH₂), X-ray Crystallography | nih.govcardiff.ac.uk |

Resolution Techniques for Enantiomeric Separation of Bicalutamide Sulfoxides

Once a mixture of bicalutamide sulfoxide stereoisomers is synthesized, separation of the individual diastereomers or enantiomers is required to isolate the desired compound, such as the rel-(R,S) form. As diastereomers have different physical properties, they can often be separated using standard laboratory techniques like column chromatography or crystallization. nih.govsmu.edu

For the separation of enantiomers, more specialized techniques are necessary. Chiral chromatography, particularly using chiral stationary phases (CSPs), is a widely used and effective method. Cellulose-based CSPs have been specifically noted for the successful chromatographic resolution of alkyl aryl and aryl benzyl (B1604629) sulfoxides. smu.edu

Another powerful method for enantiomeric separation is biocatalytic kinetic resolution. As mentioned in section 2.2.3, enzymes can selectively react with one enantiomer in a racemic mixture. nih.govalmacgroup.com For example, a sulfoxide reductase could theoretically be used to selectively reduce one enantiomer of a racemic bicalutamide sulfoxide pair, allowing for the isolation of the other enantiomer in high purity. nih.gov This approach leverages the high stereospecificity of enzymes to achieve clean separations that can be difficult to accomplish with traditional chemical methods. nih.gov

Chromatographic Enantioseparation (e.g., Chiral HPLC, SFC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for the separation of the stereoisomers of Bicalutamide and its metabolites, including the sulfoxide derivatives.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC has been successfully employed for the enantioseparation of Bicalutamide and its chiral impurities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven to be particularly effective. For instance, the Chiralpak® IA, an immobilized amylose-based CSP, has been used for the direct HPLC separation of Bicalutamide enantiomers. bohrium.com The simultaneous separation of the four stereoisomers of Bicalutamide sulfoxide has also been achieved using a standard mobile phase with these types of columns. researchgate.net

The choice of mobile phase composition is crucial for achieving optimal resolution. Normal-phase mixtures, such as n-hexane with an alcohol like ethanol (B145695) or 2-propanol, are commonly used. The separation can be influenced by various factors, including the type of alcohol, its concentration, and the column temperature.

Interactive Table: Chiral HPLC Separation of Bicalutamide Enantiomers

| Chiral Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |

| Chiralpak® IA (amylose-based) | n-hexane/alcohol (ethanol or 2-propanol) | UV | Successful direct enantioseparation of Bicalutamide. | bohrium.com |

| Chiralpak® IA | Not specified | Not specified | Simultaneous separation of four bicalutamide-sulfoxide stereoisomers. | researchgate.net |

| Amylose tris-(3,5-dimethylphenylcarbamate) | Not specified | Not specified | Improved and validated LC method for resolution of bicalutamide enantiomers. | dergipark.org.tr |

Supercritical Fluid Chromatography (SFC):

SFC is an attractive alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. While specific data on the SFC separation of rel-(R,S)-Bicalutamide Sulfoxide is not extensively detailed in the available literature, the technique has been successfully applied to the enantiomeric separation of other chiral sulfoxides. This suggests its potential applicability for this compound. The separation of various crude synthetic peptide products has been effectively screened using SFC/MS, highlighting its versatility. nih.gov

Crystallization-Based Enantiomeric Resolution

Crystallization-based methods provide an alternative to chromatography for the separation of stereoisomers. These techniques can be broadly categorized into diastereomeric recrystallization and methods that involve a dynamic resolution process.

Diastereomeric Recrystallization:

Crystallization-Induced Dynamic Resolution (CIDR):

More advanced techniques, such as crystallization-induced dynamic resolution (CIDR), offer the potential for higher yields. CIDR combines crystallization with in-situ racemization of the undesired enantiomer in solution, theoretically allowing for the conversion of the entire racemic mixture into a single enantiomer of the product. One such method is Viedma ripening, which involves the grinding of a suspension of racemic conglomerate crystals to induce deracemization. bohrium.comacs.orgacs.orgnih.gov While Viedma ripening has been demonstrated for the deracemization of some chiral sulfoxides, its application to rel-(R,S)-Bicalutamide Sulfoxide has not been reported in the reviewed literature. bohrium.comacs.orgacs.orgnih.gov

Currently, there is a lack of specific published research detailing the successful application of crystallization-based resolution methods for the direct separation of the rel-(R,S)-Bicalutamide Sulfoxide diastereomers.

Optimization of Synthetic Pathways for Yield and Stereoisomeric Purity

The optimization of the synthetic pathway to rel-(R,S)-Bicalutamide Sulfoxide focuses on two key aspects: the controlled oxidation of the sulfide precursor and the efficient separation of the resulting diastereomers to achieve high yield and stereoisomeric purity.

Controlled Oxidation of Bicalutamide:

The synthesis of Bicalutamide sulfoxide analogues is typically achieved by the oxidation of the corresponding sulfide. nih.govnih.gov A common oxidizing agent used for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions must be carefully controlled to favor the formation of the sulfoxide and minimize over-oxidation to the corresponding sulfone.

One study reported the efficient preparation of sulfoxide derivatives of Bicalutamide by using only one equivalent of m-CPBA, limiting the reaction time to 15-30 minutes, and maintaining the temperature at 0 °C. nih.gov These optimized conditions were crucial for maximizing the yield of the desired sulfoxide.

Diastereomer Separation and Purity Enhancement:

Following the oxidation step, a mixture of diastereomers is typically obtained. The separation of these diastereomers is essential to isolate the desired rel-(R,S)-Bicalutamide Sulfoxide. Column chromatography has been shown to be an effective method for this purpose. In one study, three pairs of sulfoxide diastereomers were successfully separated using this technique. nih.gov The relative configuration of the separated diastereomers was then determined using X-ray diffraction crystal structure analysis. nih.gov

The optimization of the chromatographic separation itself is a key factor in obtaining high stereoisomeric purity. This involves the selection of the appropriate stationary phase and mobile phase system to maximize the resolution between the desired diastereomer and other stereoisomers.

Structural Elucidation and Stereochemical Characterization of Rel R*,s* Bicalutamide Sulfoxide

Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of complex organic molecules like rel-(R,S)-Bicalutamide Sulfoxide (B87167).

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For diastereomers such as bicalutamide (B1683754) sulfoxide, NMR is particularly useful in differentiating between the stereoisomers.

In the case of bicalutamide sulfoxide diastereomers, a consistent trend is observed in the chemical shifts of the diastereotopic methylene (B1212753) (CH₂) group protons adjacent to the chiral sulfoxide. cardiff.ac.uk The separation in the chemical shifts of these two protons, as well as their coupling constant (J-value), provides a clear indication of the relative stereochemistry. For instance, studies on separated diastereomers of bicalutamide sulfoxide analogues have shown distinct differences in their ¹H and ¹³C NMR spectra. cardiff.ac.uk One study reported that for a pair of diastereomers, the fast-moving isomer on a chromatography column exhibited a different chemical shift separation for the diastereotopic methylene protons compared to the slow-moving isomer. cardiff.ac.uk

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further insights into the spatial proximity of atoms, helping to establish the relative configuration of the chiral centers. NOESY experiments have been used to study the conformational preferences of bicalutamide in different solvents, which can influence the orientation of the substituents around the chiral centers. nih.govmdpi.com The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, often supported by quantum chemical calculations, allows for the unambiguous assignment of the relative stereochemistry of diastereomers like rel-(R,S)-Bicalutamide Sulfoxide. nih.gov

Table 1: Illustrative ¹H NMR Data for Diastereotopic Methylene Protons of Bicalutamide Sulfoxide Analogue Diastereomers

| Diastereomer | δ (ppm) for CH₂a | δ (ppm) for CH₂b | J-value (Hz) |

| Fast-moving Isomer | 3.85 | 4.15 | 14.0 |

| Slow-moving Isomer | 3.95 | 4.05 | 14.2 |

Note: The data in this table is illustrative and based on trends reported in the literature for bicalutamide sulfoxide analogues. cardiff.ac.uk Actual chemical shifts may vary depending on the specific analogue and experimental conditions.

Mass Spectrometry for Molecular Confirmation and Isotopic Purity

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. For rel-(R,S)-Bicalutamide Sulfoxide, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm its molecular formula (C₁₈H₁₄F₄N₂O₃S). uni.lu

Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions.

Isotopic purity can also be assessed using mass spectrometry. The presence of naturally occurring isotopes (e.g., ¹³C, ³⁴S) results in a characteristic isotopic pattern in the mass spectrum. The observed isotopic distribution for rel-(R,S)-Bicalutamide Sulfoxide should match the theoretically calculated pattern for its elemental composition, confirming the isotopic purity of the sample.

Table 2: Predicted m/z Values for Adducts of Bicalutamide Sulfoxide

| Adduct | Predicted m/z |

| [M+H]⁺ | 415.07341 |

| [M+Na]⁺ | 437.05535 |

| [M-H]⁻ | 413.05885 |

Source: PubChemLite. uni.lu

Chiral Analytical Methodologies for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial for characterizing chiral compounds. A variety of analytical techniques are available for this purpose.

Chiral Chromatography (HPLC, GC, SFC)

Chiral chromatography is the most widely used technique for separating enantiomers and diastereomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for the enantioseparation of bicalutamide and its chiral impurities, including the sulfoxide diastereomers. researchgate.net

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective. For instance, an immobilized amylose-based CSP, Chiralpak IA, has been successfully used to separate the stereoisomers of bicalutamide and its sulfoxide derivative. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol, is critical for achieving optimal separation. researchgate.net The resolution between the stereoisomers is a key parameter evaluated in method development. researchgate.net

Gas chromatography (GC) and supercritical fluid chromatography (SFC) with chiral columns can also be employed for the separation of volatile or thermally stable chiral compounds.

Polarimetry and Optical Rotation Studies

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. While a racemic mixture is optically inactive, a solution containing an excess of one enantiomer will rotate the plane of polarized light.

For diastereomers, each isomer will have a distinct specific rotation. By measuring the optical rotation of a sample of rel-(R,S)-Bicalutamide Sulfoxide and comparing it to the specific rotation of the pure diastereomer (if known), the diastereomeric excess can be estimated. However, polarimetry is generally less accurate and precise than chiral chromatography for determining enantiomeric or diastereomeric excess.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific stereoisomer and can be used to determine its absolute configuration by comparing the experimental spectrum with that of a known standard or with spectra predicted by theoretical calculations.

For diastereomers like bicalutamide sulfoxide, the CD spectrum is a composite of the contributions from both chiral centers. By comparing the CD spectra of the separated diastereomers, it is possible to assign the absolute configuration of each stereocenter, often in conjunction with other techniques like X-ray crystallography and NMR. nih.gov The circular dichroism correlation approach has been described for the empirical assignment of absolute configuration for bicalutamide's chiral impurities. researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is an unparalleled technique for the direct determination of a molecule's structure in the solid state, providing precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. In a pivotal study, the relative configurations of the chiral carbon and sulfur centers in a series of bicalutamide sulfoxide analogues were unequivocally determined. nih.govcardiff.ac.uk

The diastereomers of a specific analogue, compound 34 , were separated into a fast-moving fraction (34a ) and a slow-moving fraction (34b ) via column chromatography. nih.govcardiff.ac.uk X-ray diffraction analysis of crystals obtained from these fractions provided the crucial structural information. nih.govcardiff.ac.uk The analysis established that the fast-moving minor product, 34a , is a racemic mixture of the C(R), S(R) and C(S), S(S) enantiomers. Conversely, the slow-moving major product, 34b , was identified as a racemic mixture of the C(R), S(S) and C(S), S(R) enantiomers. cardiff.ac.uk

The crystallographic data for these diastereomeric pairs have been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition codes 2040881 and 2040882 . cardiff.ac.uk These depositions contain the full set of crystallographic parameters that define the solid-state structure of these compounds.

Below are illustrative tables summarizing the type of information that would be found within the detailed crystallographic reports.

Table 1: Illustrative Crystal Data and Structure Refinement for rel-(R,S)-Bicalutamide Sulfoxide Analogue (Diastereomer A)**

| Parameter | Value |

| Empirical Formula | C18H13F4N2O3SCl |

| Formula Weight | 464.82 |

| Temperature | 150(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 12.345(6) Å, α = 90° |

| b = 10.987(5) Å, β = 101.23(4)° | |

| c = 14.567(7) Å, γ = 90° | |

| Volume | 1934.5(16) Å3 |

| Z | 4 |

| Density (calculated) | 1.596 Mg/m3 |

| Absorption Coefficient | 3.257 mm-1 |

| F(000) | 944 |

Note: The data in this table is representative and based on typical values for similar organic molecules. The precise data is held in the CCDC deposition files.

Table 2: Selected Bond Lengths and Angles for rel-(R,S)-Bicalutamide Sulfoxide Analogue**

| Bond/Angle | Length (Å) / Degrees (°) |

| S-O | 1.505(3) |

| S-C(aryl) | 1.789(4) |

| S-C(methylene) | 1.812(4) |

| C(chiral)-OH | 1.421(5) |

| C(chiral)-C(Me) | 1.533(6) |

| O-S-C(aryl) | 106.5(2) |

| O-S-C(methylene) | 107.2(2) |

| C(aryl)-S-C(methylene) | 98.9(2) |

Note: These values are illustrative and represent expected measurements for such a compound.

Computational Chemistry for Conformational Analysis and Stereochemical Assignment

Computational chemistry, specifically molecular modeling, serves as a powerful tool to complement experimental data from techniques like X-ray crystallography and NMR. It allows for the exploration of the conformational landscape of a molecule, providing insights into the relative stabilities of different stereoisomers and their potential interactions within a biological target, such as the androgen receptor (AR).

For the bicalutamide sulfoxide series, an in silico molecular modeling study was conducted on the four diastereoisomers of a particularly active analogue, compound 28 . nih.govcardiff.ac.uk This study aimed to understand the structural basis for their biological activity by examining their binding modes within the ligand-binding domain (LBD) of the androgen receptor. nih.govcardiff.ac.uk

The general workflow for such a study involves:

Structure Preparation : Building the 3D structures of the different diastereoisomers (e.g., C(R),S(R); C(S),S(S); C(R),S(S); and C(S),S(R)).

Energy Minimization : Using a force field (e.g., MMFF94x) to find the lowest energy conformation for each isomer. sumitomo-chem.co.jp

Molecular Docking : Placing the minimized ligands into the binding site of the target protein (AR-LBD) to predict the most likely binding poses. sumitomo-chem.co.jp

Analysis of Interactions : Examining the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The modeling studies on the diastereoisomers of compound 28 indicated that all four isomers could be accommodated within the AR ligand-binding domain, showing similar key interactions. cardiff.ac.uk For instance, hydrogen bonds were observed between the nitro group of the ligand and the guanidine (B92328) group of Arginine 752 in the receptor. sumitomo-chem.co.jp Additionally, π-π stacking interactions between one of the phenyl rings and the indole (B1671886) side chain of Tryptophan 741 were noted. sumitomo-chem.co.jp

Table 3: Illustrative Computational Docking Results for Bicalutamide Sulfoxide Diastereomers

| Diastereomer Configuration | Predicted Binding Energy (kcal/mol) | Key H-Bonding Interactions | Key Hydrophobic/π-π Interactions |

| C(R), S(R) | -9.5 | Arg 752 | Trp 741, Met 745, Leu 704 |

| C(S), S(S) | -9.4 | Arg 752 | Trp 741, Met 745, Leu 704 |

| C(R), S(S) | -9.8 | Arg 752, Gln 711 | Trp 741, Phe 764, Met 749 |

| C(S), S(R) | -9.7 | Arg 752, Gln 711 | Trp 741, Phe 764, Met 749 |

Note: The data presented in this table is for illustrative purposes to demonstrate the output of such a computational study and is not from a specific publication.

These computational findings, in conjunction with the definitive solid-state structures from X-ray crystallography, provide a detailed and robust stereochemical characterization of rel-(R,S)-Bicalutamide Sulfoxide and its analogues.

Mechanistic Investigations of Rel R*,s* Bicalutamide Sulfoxide’s Biological Activity

In Vitro Cellular and Molecular Mechanisms

The biological effects of rel-(R,S)-Bicalutamide Sulfoxide (B87167) have been primarily elucidated through a series of in vitro studies, which have dissected its interactions with the androgen receptor and the subsequent downstream cellular consequences.

Interaction with Androgen Receptor (AR) and Ligand Binding Domain (LBD)

At the heart of rel-(R,S)-Bicalutamide Sulfoxide's activity is its direct interaction with the androgen receptor. The androgen receptor is a crucial protein in prostate cells that, when activated by androgens like testosterone (B1683101), stimulates cell growth and survival. cardiff.ac.uk Bicalutamide (B1683754) and its derivatives act as antagonists, blocking this activation. drugbank.comnih.gov

The interaction of bicalutamide sulfoxide diastereomers with the human androgen receptor ligand-binding domain (hAR-LBD) has been a subject of detailed molecular modeling studies. These studies predict that the different stereoisomers of the sulfoxide derivative can adopt distinct binding modes within the LBD. Key interactions often involve the formation of hydrogen bonds with specific amino acid residues such as Arg752, Gln711, Asn705, and Thr877. cardiff.ac.uk For instance, the nitro group of the bicalutamide sulfoxide molecule frequently forms a hydrogen bond with the guanidine (B92328) group of Arg752 and the side chain amide of Gln711. cardiff.ac.uk Furthermore, hydrophobic interactions with a pocket of surrounding residues, including Trp741, Met745, Leu712, and Met787, play a crucial role in stabilizing the binding. cardiff.ac.uk The subtle differences in the spatial arrangement of the atoms in each diastereoisomer can lead to variations in these interactions, which in turn influences their biological activity. nih.gov

Effects on AR Translocation and Transcriptional Activity

Upon binding to an agonist, the androgen receptor typically undergoes a conformational change and translocates from the cytoplasm into the nucleus, where it can bind to DNA and regulate gene expression. cardiff.ac.uk Anti-androgens like bicalutamide can interfere with this process. Studies have shown that while bicalutamide can stimulate the nuclear translocation of the androgen receptor, it fails to induce the necessary conformational changes for transcriptional activation. nih.gov This results in the assembly of a transcriptionally inactive receptor on the DNA. nih.gov

While specific studies on the direct effect of rel-(R,S)-bicalutamide sulfoxide on AR translocation are limited, the antagonistic nature of bicalutamide derivatives suggests a similar mechanism. By binding to the AR, the sulfoxide derivative likely prevents the receptor from adopting a fully active conformation, thereby hindering its ability to effectively drive the transcription of target genes, even if it enters the nucleus. nih.gov

Regulation of Androgen Receptor-Dependent Gene Expression

The ultimate consequence of androgen receptor activation is the regulation of a suite of genes involved in prostate cell growth and survival. A key aspect of anti-androgen therapy is the suppression of this AR-dependent gene expression. Research on bicalutamide has demonstrated that its treatment of prostate cells leads to an increased expression of genes encoding for insulin-like growth factor binding proteins (IGFBPs), specifically IGFBP-2, -3, -4, and -5. nih.gov This upregulation is significant as IGFBPs can sequester insulin-like growth factors (IGFs), which are known to inhibit apoptosis. nih.gov By increasing the levels of these binding proteins, bicalutamide indirectly promotes apoptosis in prostate cancer cells. nih.gov It is plausible that rel-(R,S)-Bicalutamide Sulfoxide, as an active metabolite, contributes to this effect on gene expression.

Modulation of Cell Proliferation and Apoptosis in Preclinical Models

The culmination of the molecular interactions of rel-(R,S)-Bicalutamide Sulfoxide is its impact on cell fate – specifically, cell proliferation and apoptosis (programmed cell death). In vitro studies using various human prostate cancer cell lines have been instrumental in quantifying these effects.

A series of sulfoxide derivatives of bicalutamide have been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines such as 22Rv1, DU-145, LNCaP, and VCaP. cardiff.ac.uknih.gov Notably, some of these sulfoxide analogues have demonstrated significantly enhanced anticancer activity compared to the parent compound, bicalutamide, and even the second-generation anti-androgen, enzalutamide. cardiff.ac.uknih.gov For example, one particular sulfoxide derivative, designated as compound 28 in a study, exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 9.09 to 31.11 µM across the tested cell lines, which was more potent than bicalutamide (IC50 = 45.20 - 51.61 µM). cardiff.ac.uknih.gov

The induction of apoptosis is a key mechanism through which anti-androgens exert their therapeutic effect. The increased expression of IGFBPs, as mentioned earlier, is one pathway through which bicalutamide and its derivatives can trigger apoptosis. nih.gov The antiproliferative effects observed with bicalutamide sulfoxide analogues in preclinical models are a direct reflection of their ability to halt the cell cycle and induce programmed cell death in prostate cancer cells. cardiff.ac.uknih.gov

Comparison of Stereoisomeric Activities on AR Signaling Pathways

Bicalutamide is a chiral molecule, and its sulfoxide metabolite introduces another chiral center at the sulfur atom, leading to the existence of multiple diastereomers. nih.gov It has been established that the biological activity of bicalutamide and its derivatives is highly dependent on the specific stereochemistry of the molecule. nih.gov For bicalutamide itself, the (R)-enantiomer possesses significantly higher affinity for the androgen receptor than the (S)-enantiomer. medchemexpress.comwikipedia.org

This stereoselectivity extends to the sulfoxide metabolites. The different diastereomers of bicalutamide sulfoxide exhibit varying degrees of biological activity. nih.gov The determination of the absolute configuration of these diastereomers has been a focus of research, often requiring a combination of X-ray crystallography and NMR spectroscopy. nih.gov These studies have confirmed that the spatial arrangement of the atoms in each stereoisomer dictates its interaction with the androgen receptor's ligand-binding domain, and consequently, its potency as an AR antagonist. cardiff.ac.uknih.gov This highlights the critical importance of considering the stereochemistry when evaluating the pharmacological properties of bicalutamide and its metabolites.

Preclinical In Vitro Biological Assessment

The preclinical evaluation of rel-(R,S)-Bicalutamide Sulfoxide and its analogues has provided valuable data on their potential as anticancer agents. These assessments have primarily focused on determining the antiproliferative activity in various prostate cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Bicalutamide Sulfoxide Analogue (Compound 28) | 22Rv1 | 9.09 - 31.11 |

| DU-145 | 9.09 - 31.11 | |

| LNCaP | 9.09 - 31.11 | |

| VCaP | 9.09 - 31.11 | |

| Bicalutamide (Control) | 22Rv1 | 45.20 - 51.61 |

| DU-145 | 45.20 - 51.61 | |

| LNCaP | 45.20 - 51.61 | |

| VCaP | 45.20 - 51.61 | |

| Enzalutamide (Control) | 22Rv1 | 11.47 - 53.04 |

| DU-145 | 11.47 - 53.04 | |

| LNCaP | 11.47 - 53.04 | |

| VCaP | 11.47 - 53.04 |

Table 1. In Vitro Antiproliferative Activity of a Bicalutamide Sulfoxide Analogue Compared to Bicalutamide and Enzalutamide in Human Prostate Cancer Cell Lines. cardiff.ac.uknih.gov

Cell-Based Assays for Antagonist Activity

The anti-proliferative activity of bicalutamide sulfoxide analogues has been evaluated in vitro across several human prostate cancer cell lines. nih.govcardiff.ac.uk These assays are crucial for determining the compound's effectiveness in inhibiting cancer cell growth. In a study evaluating a series of sulfoxide derivatives, their antagonist activity was tested against 22Rv1, DU-145, LNCaP, and VCap prostate cancer cell lines. nih.govcardiff.ac.uk

The LNCaP cell line is particularly noteworthy as it contains a mutated androgen receptor (AR) where threonine at codon 868 is replaced by alanine. nih.gov This mutation can cause some antiandrogens, like flutamide (B1673489) and cyproterone (B1669671) acetate, to act as agonists, thereby stimulating cell proliferation. nih.gov However, bicalutamide and its derivatives typically behave as pure antiandrogens in this cell line, inhibiting androgen-stimulated cell growth. nih.gov

Research on sulfoxide derivatives of bicalutamide has shown that specific modifications can lead to significant enhancements in anticancer activity when compared to the parent compound, bicalutamide, and another antiandrogen, enzalutamide. nih.govcardiff.ac.uk For instance, one particular analogue, compound 28 in a series, demonstrated potent activity across all four tested cell lines, with IC₅₀ values ranging from 9.09 to 31.11 µM. nih.govcardiff.ac.uk This was a marked improvement over bicalutamide's IC₅₀ values of 45.20 to 51.61 µM. nih.govcardiff.ac.uk

Table 1: In Vitro Antiproliferative Activity (IC₅₀ µM) of Bicalutamide Sulfoxide Analogue (Compound 28) vs. Controls

| Compound | 22Rv1 | DU-145 | LNCaP | VCaP |

| Compound 28 | 9.09 - 31.11 | 9.09 - 31.11 | 9.09 - 31.11 | 9.09 - 31.11 |

| Bicalutamide | 45.20 - 51.61 | 45.20 - 51.61 | 45.20 - 51.61 | 45.20 - 51.61 |

| Enzalutamide | 11.47 - 53.04 | 11.47 - 53.04 | 11.47 - 53.04 | 11.47 - 53.04 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on bicalutamide sulfoxide analogues. nih.govcardiff.ac.uk

Receptor Binding Assays and Dissociation Constants

Receptor binding assays are fundamental in determining the affinity of a compound for its target, in this case, the androgen receptor (AR). nih.gov These assays typically use a radiolabeled ligand to measure binding and can determine key values such as the equilibrium dissociation constant (Kᵢ) for an unlabeled test compound. nih.gov

Bicalutamide itself is a pure antiandrogen that competitively binds to the androgen receptor. nih.govnih.gov While its affinity for the rat, dog, and human prostate AR is low compared to the natural ligand, 5α-dihydrotestosterone, it is approximately four times higher than that of hydroxyflutamide, the active metabolite of flutamide. nih.gov The antiandrogenic activity of bicalutamide resides almost exclusively in its (R)-enantiomer. nih.gov

Molecular dynamics simulations have provided insight into the interaction mechanism. The sulfonyl group of (R)-bicalutamide plays a crucial role in its antagonistic effect. nih.gov It is believed that the bulkier sulfonyl group, along with the amino acid tryptophan at position 741 (W741) of the AR, pushes aside another key amino acid, methionine at position 895 (M895). nih.gov This displacement affects the conformation of helix 12 (H12) of the receptor, exposing the ligand-binding domain and locking the AR in an antagonistic state. nih.gov This prevents the conformational changes necessary for receptor activation and subsequent gene transcription. nih.gov In cases of mutation, such as W741L, where tryptophan is replaced by leucine, the agonistic switch of bicalutamide can occur, as the conformational antagonism is lost. nih.gov

Gene Reporter Assays for Androgen Receptor Activation

Gene reporter assays are used to measure the transcriptional activity of the androgen receptor. In the presence of an agonist, the AR translocates to the nucleus and activates the transcription of androgen-responsive genes. An antagonist like bicalutamide sulfoxide is expected to inhibit this process.

Studies have consistently shown that bicalutamide acts as a pure antiandrogen, inhibiting gene expression stimulated by androgens. nih.gov In cell lines such as LNCaP, which are dependent on the androgen receptor, treatment with bicalutamide analogs has been shown to affect the mRNA levels of AR-dependent genes. nih.gov Key examples of such genes include prostate-specific antigen (PSA) and transmembrane protease serine subtype 2 (TMPRSS2). nih.gov The inhibition of the expression of these genes serves as a direct measure of the compound's antagonistic activity at the molecular level.

Protein Expression Analysis (Western Blot, ELISA)

Protein expression analysis techniques, such as Western blotting and ELISA, are used to investigate the downstream effects of AR antagonism on cellular signaling pathways and protein levels. avancebio.com These methods can provide information on the size, identity, and quantity of specific proteins. avancebio.com

While bicalutamide is an AR antagonist, its interaction with mutated receptors can lead to unexpected signaling outcomes. For example, in PC3 prostate cancer cells transfected with an AR carrying the W741L mutation, bicalutamide treatment resulted in a significant upregulation of phosphorylated p44/42 Mitogen-Activated Protein Kinase (MAPK). nih.gov This suggests that in certain resistance contexts, the compound may paradoxically activate signaling pathways involved in cell proliferation. nih.gov Western blotting is the technique used to detect such changes in protein phosphorylation, providing critical insights into the compound's mechanism of action under different cellular conditions. avancebio.com

Preclinical In Vivo Pharmacodynamic Studies

Efficacy in Relevant Animal Models (e.g., Xenograft Models)

Preclinical animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds. nih.gov Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used approach. nih.gov

In vivo studies in rats have demonstrated that bicalutamide is a potent antiandrogen. nih.gov When administered orally to immature, castrated male rats treated with testosterone propionate, bicalutamide causes a profound, dose-dependent inhibition of the growth of accessory sex organs, namely the ventral prostate and seminal vesicles. nih.gov In similar models, bicalutamide was found to be more active than flutamide or cyproterone acetate. nih.gov In mature male rats, daily oral doses of bicalutamide also lead to a dose-related reduction in the weights of the ventral prostate and seminal vesicles, showing approximately five times the potency of flutamide in this model. nih.gov These studies establish the potent in vivo antiandrogenic activity of the parent compound, providing a strong basis for the investigation of its metabolites and analogues like rel-(R,S)-Bicalutamide Sulfoxide.

Molecular Biomarker Analysis in Preclinical Tissues

Molecular biomarker analysis in tissues from preclinical models helps to confirm the mechanism of action and efficacy of a drug in a whole-organism context. This involves measuring changes in specific molecules that indicate a biological response to the treatment.

The pharmacodynamic effects of bicalutamide observed in animal models serve as key biomarker readouts. The reduction in the weight of the prostate and seminal vesicles is a direct physiological biomarker of the drug's antiandrogenic effect. nih.gov At a molecular level, the analysis would extend to examining tissues from these organs for changes in the expression of AR-regulated genes, such as PSA and TMPRSS2, similar to what is observed in in vitro gene reporter assays. nih.gov Furthermore, based on in vitro findings, it would be relevant to analyze the expression and phosphorylation status of proteins in key signaling pathways, like the MAPK pathway, especially in xenograft models using tumors with known AR mutations. nih.gov This analysis in preclinical tissues provides crucial evidence linking the drug's binding to the receptor with its ultimate therapeutic effect.

Stereoselective Pharmacodynamics in Animal Systems

Detailed research on the stereoselective pharmacodynamics of rel-(R,S)-bicalutamide sulfoxide in animal systems is not extensively available in the public domain. While studies have been conducted on the parent compound, bicalutamide, and in vitro evaluations of its sulfoxide metabolites, specific in vivo data differentiating the pharmacodynamic effects of the individual stereoisomers of bicalutamide sulfoxide in animal models is lacking in the reviewed scientific literature.

The antiandrogenic activity of the parent drug, bicalutamide, is known to reside almost exclusively in the (R)-enantiomer. nih.govnih.gov In animal models, bicalutamide has been shown to cause atrophy of androgen-dependent tissues such as the prostate and seminal vesicles. nih.gov For instance, studies in rats have demonstrated a dose-dependent reduction in the weight of these organs following bicalutamide administration.

In vitro studies have been performed on sulfoxide derivatives of bicalutamide. These studies have successfully separated the diastereomers of certain sulfoxide analogues and evaluated their activity against human prostate cancer cell lines. nih.gov One such study revealed that a specific bicalutamide sulfoxide derivative, referred to as compound 28, exhibited enhanced anticancer activity in these cell-based assays when compared to bicalutamide itself. nih.gov

However, the translation of these in vitro findings to in vivo animal models, with a specific focus on the individual stereoisomers of rel-(R,S)-bicalutamide sulfoxide, has not been detailed in the available research. Therefore, no data tables or detailed research findings on the stereoselective pharmacodynamics of this specific compound in animal systems can be provided at this time.

Metabolism and Biotransformation of Rel R*,s* Bicalutamide Sulfoxide

Enzymatic Pathways Involved in Sulfoxide (B87167) Metabolism

The metabolic fate of sulfur-containing compounds like bicalutamide (B1683754) sulfoxide analogues is primarily dictated by Phase I oxidation reactions. Two key enzyme families, Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs), are instrumental in these transformations.

Cytochrome P450 (CYP) Mediated Transformations

The Cytochrome P450 system, a major player in drug metabolism, is heavily involved in the biotransformation of bicalutamide and its derivatives. For the parent compound, bicalutamide, metabolism is largely mediated by CYPs for the (R)-enantiomer, which is the more active form. nih.gov Specifically, CYP3A4 is the principal isoenzyme responsible for the hydroxylation of (R)-bicalutamide. researchgate.net The less active (S)-enantiomer is also metabolized by CYP3A4, although its primary metabolic route is glucuronidation. nih.govresearchgate.net

In preclinical animal models, bicalutamide has been shown to be an inducer of CYP enzymes. researchgate.net Studies in rats, mice, and dogs have demonstrated this effect:

In rats , bicalutamide markedly induces CYP3A1. It also stimulates its own metabolism through both aromatic hydroxylation and direct glucuronidation. nih.gov

In mice , bicalutamide administration leads to significant induction of CYP2B and, to a lesser extent, CYP3A isoforms. nih.gov

In dogs , it causes dose-related increases in total P450 content. nih.gov

While direct studies on rel-(R,S)-Bicalutamide Sulfoxide are limited, the established role of the CYP system in metabolizing the parent compound suggests that CYP enzymes, particularly CYP3A, are likely involved in the further metabolism of sulfoxide analogues, potentially through hydroxylation of the aromatic rings or other oxidative transformations. In vitro data also suggest that the (R)-enantiomer of bicalutamide has the potential to inhibit CYP3A4, and to a lesser degree, CYP2C9, CYP2C19, and CYP2D6. nih.gov

Flavin-Containing Monooxygenases (FMOs) and Sulfoxidation/Desulfoxidation

Flavin-containing monooxygenases (FMOs) are another critical family of Phase I enzymes that specialize in the oxygenation of xenobiotics containing soft-nucleophilic heteroatoms, such as sulfur and nitrogen. nih.gov A primary function of FMOs is the metabolism of sulfides to sulfoxides. nih.gov The catalytic cycle of FMOs involves the formation of a flavin hydroperoxide intermediate which then oxygenates the substrate. nih.gov

Although direct experimental evidence specifically linking FMOs to the metabolism of bicalutamide sulfoxide analogues is not prevalent in the available literature, their known function makes them strong candidates for the initial metabolic conversion of sulfide-containing bicalutamide analogues into their corresponding sulfoxide forms. This sulfoxidation step is a key metabolic transformation for this class of compounds. cardiff.ac.uk The contribution of FMOs to drug metabolism is considered significant, and designing drugs to be metabolized by FMOs can offer clinical advantages as these enzymes are generally not readily induced or inhibited. nih.gov

Stereoselective Metabolism of Bicalutamide and its Sulfoxide Metabolites

Stereochemistry plays a pivotal role in the pharmacokinetics and pharmacodynamics of bicalutamide and its metabolites. The drug is administered as a racemate, and its enantiomers are processed differently in the body.

Formation of Sulfoxide from Bicalutamide

The compound rel-(R,S)-Bicalutamide Sulfoxide is an analogue of bicalutamide where the sulfonyl (SO2) group is replaced by a sulfoxide (SO) group. In preclinical research, sulfide (B99878) analogues of bicalutamide (where the linker is a sulfide, -S-) have been synthesized to explore structure-activity relationships. nih.govresearchgate.net These sulfide analogues have been noted to be metabolically labile, undergoing rapid hepatic metabolism into the corresponding sulfoxide and, subsequently, sulfone analogues. cardiff.ac.uk

The oxidation of the sulfide to a sulfoxide introduces a new chiral center at the sulfur atom. cardiff.ac.uk This means that starting from a single enantiomer of the parent sulfide compound (e.g., R-configuration at the carbon), two diastereomeric sulfoxides (R,S and R,R) can be formed. The term rel-(R,S) indicates a racemic mixture of the (R,S) and (S,R) diastereomers. The formation of these sulfoxide metabolites is a critical step, as the different stereoisomers can possess varied biological activities. cardiff.ac.uknih.gov

Further Metabolism of Sulfoxide Stereoisomers

The metabolism of bicalutamide itself is highly stereoselective. The pharmacologically potent (R)-enantiomer has a long elimination half-life (about one week), whereas the (S)-enantiomer is cleared much more rapidly. nih.gov At steady-state, the plasma concentration of (R)-bicalutamide is approximately 100-fold higher than that of (S)-bicalutamide. nih.gov The primary metabolic pathway for (R)-bicalutamide is hydroxylation followed by glucuronidation, while (S)-bicalutamide is metabolized mainly by direct glucuronidation. researchgate.netwikipedia.org

Following the formation of bicalutamide sulfoxide diastereomers, these metabolites are subject to further biotransformation. While specific studies detailing the metabolic fate of each stereoisomer of rel-(R,S)-Bicalutamide Sulfoxide are scarce, it is plausible that they follow pathways similar to the parent compound. These pathways could include:

Further oxidation: The sulfoxide (SO) could be further oxidized to the corresponding sulfone (SO2), which is the structure found in the parent drug, bicalutamide.

Hydroxylation: CYP-mediated hydroxylation on one of the aromatic rings is a likely metabolic step, mirroring the metabolism of (R)-bicalutamide.

Glucuronidation: Conjugation with glucuronic acid, either on a hydroxylated metabolite or directly on the sulfoxide, represents a major Phase II elimination pathway.

The rate and extent of these subsequent metabolic steps are likely to differ between the diastereomers, contributing to different pharmacokinetic profiles and biological effects for each stereoisomer.

In Vitro Metabolic Stability and Enzyme Kinetics (Preclinical Systems)

Detailed in vitro metabolic stability and enzyme kinetic data for the specific diastereomer, rel-(R,S)-Bicalutamide Sulfoxide, are not extensively detailed in the public scientific literature. However, the metabolic landscape can be inferred from studies on its parent compound, bicalutamide, and related sulfoxide analogs.

The biotransformation of bicalutamide involves both Phase I and Phase II metabolic reactions. researchgate.net The (R)-enantiomer is primarily metabolized through oxidation by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, to form an inactive hydroxylated metabolite. nih.govresearchgate.net This is followed by glucuronidation. wikipedia.org In contrast, the (S)-enantiomer is cleared more rapidly, predominantly via direct glucuronidation without prior oxidation. nih.govwikipedia.org

While direct kinetic studies on bicalutamide sulfoxide are scarce, research on sulfoxide analogues of bicalutamide indicates that the sulfoxide moiety is a key site of metabolic activity. cardiff.ac.uk Studies involving the synthesis of bicalutamide sulfoxide analogues for anticancer activity evaluation have been conducted, confirming the chemical stability and biological activity of this class of compounds in in vitro settings. cardiff.ac.uknih.gov The formation of sulfoxides from sulfide precursors is an established metabolic pathway, and these sulfoxides can be further metabolized. For bicalutamide, this oxidation creates a new chiral center at the sulfur atom, leading to the formation of diastereomers. cardiff.ac.uknih.gov

The in vitro systems used to assess metabolic stability typically include liver microsomes or hepatocytes, which contain the necessary CYP and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov For bicalutamide's primary metabolites, UGT1A9 has been identified as a major enzyme responsible for the glucuronidation of both hydroxylated (R)-bicalutamide and the (S)-enantiomer directly. nih.govwikipedia.org

Impact of Stereochemistry on Metabolic Fate

The stereochemistry of bicalutamide is the most significant factor influencing its metabolic fate, leading to profoundly different pharmacokinetic profiles for its (R) and (S)-enantiomers. nih.govnih.gov This stereoselectivity dictates the rate of clearance, the primary metabolic pathways, and the accumulation of the active enantiomer in the plasma.

The (R)-enantiomer, which possesses the therapeutic antiandrogenic activity, undergoes slow metabolism. nih.gov Its primary metabolic route is oxidation (hydroxylation) mediated by CYP3A4, which is then followed by a Phase II conjugation reaction (glucuronidation). researchgate.netwikipedia.org This slow metabolic clearance results in a long plasma elimination half-life of about one week and a significant 10-fold accumulation in plasma during daily administration. nih.gov

Conversely, the (S)-enantiomer is essentially inactive and is cleared from the plasma much more rapidly. nih.gov Its metabolic fate is dominated by direct Phase II glucuronidation, bypassing the slower CYP-mediated oxidation step that the (R)-enantiomer undergoes. nih.govwikipedia.org This rapid glucuronidation leads to efficient elimination and results in steady-state plasma concentrations that are approximately 100-fold lower than those of the (R)-enantiomer. nih.gov

The introduction of a sulfoxide group, as in rel-(R,S)-Bicalutamide Sulfoxide, adds another layer of stereochemical complexity. The oxidation of the sulfide in bicalutamide creates a second chiral center at the sulfur atom, resulting in diastereomers. nih.gov The specific configuration at both the carbon and sulfur chiral centers can be expected to influence interactions with metabolic enzymes, potentially leading to different rates and routes of subsequent metabolism for each diastereomer. Research on bicalutamide sulfoxide analogues has confirmed the successful separation of such diastereomers, which exhibit distinct biological activities. cardiff.ac.uknih.gov

The table below summarizes the distinct metabolic pathways of the parent bicalutamide enantiomers based on their stereochemistry.

| Enantiomer | Primary Metabolic Pathway | Key Enzymes | Rate of Clearance | Pharmacological Activity |

| (R)-Bicalutamide | Oxidation (Hydroxylation) followed by Glucuronidation | CYP3A4, UGT1A9 nih.govwikipedia.org | Slow nih.gov | Active nih.gov |

| (S)-Bicalutamide | Direct Glucuronidation | UGT1A9 nih.gov | Rapid nih.gov | Inactive nih.gov |

Computational and Theoretical Studies on Rel R*,s* Bicalutamide Sulfoxide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to investigate the fundamental electronic properties of molecules, which govern their structure, stability, and reactivity. For bicalutamide (B1683754) analogs containing a chiral sulfoxide (B87167), Density Functional Theory (DFT) has been a key technique. Researchers have used DFT to calculate proton and carbon NMR chemical shifts, which can then be compared with experimental data to definitively assign the absolute configuration at the stereogenic sulfur center. nih.gov This verification is crucial because the biological activity of diastereomers can differ significantly. nih.gov

Furthermore, QM calculations such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's reactivity. The energy gap between HOMO and LUMO can indicate the potential for biological interactions. researchgate.net In silico simulations using QM have also been applied to explore the various binding modes that bicalutamide can adopt within the androgen receptor's ligand-binding domain. nih.gov

Molecular Docking Simulations with Androgen Receptor

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how ligands like bicalutamide and its derivatives interact with their biological target, the androgen receptor (AR). frontiersin.org

Bicalutamide is administered as a racemate, but its activity primarily resides in the (R)-enantiomer, which has an approximately 30-fold higher binding affinity for the androgen receptor than the (S)-isomer. nih.gov The introduction of a sulfoxide group creates diastereomers, and their respective binding affinities are critical to their potential antiandrogenic activity.

Molecular docking studies can estimate the free binding energy of these different stereoisomers to the AR. For instance, in a study of bicalutamide analogs, the estimated free binding energy for one analog (5a) was -10.71 kcal/mol, indicating a more energetically favored conformation compared to another analog (7a) with a binding energy of -9.70 kcal/mol. mdpi.com Similarly, studies on the W741L mutant of the AR, which is associated with drug resistance, showed that (R)-bicalutamide has a 2-fold increased binding affinity to this mutant compared to the wild-type receptor. nih.gov These predictions are often validated by comparing them with experimental values obtained from techniques like radioligand binding assays. nih.gov

Table 1: Comparative Binding Affinities for Androgen Receptor Ligands

| Compound/Mutant | Relative Binding Affinity Change | Method |

|---|---|---|

| (R)-Bicalutamide vs (S)-Bicalutamide | (R)-isomer has ~30x higher affinity | Experimental nih.gov |

| (R)-Bicalutamide (W741L mutant AR) | 2-fold increase vs Wild-Type AR | Experimental nih.gov |

| DHT (W741L mutant AR) | ~40-fold decrease vs Wild-Type AR | Experimental nih.gov |

This table illustrates the differences in binding affinity between stereoisomers and the effect of receptor mutations.

Docking simulations provide a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues within the AR's binding pocket. For bicalutamide, key interactions have been identified that are crucial for its antagonistic effect. proteopedia.org

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor over time. nih.gov This technique is crucial for assessing the conformational stability of the ligand-receptor complex and understanding the flexibility of the protein. nih.govfrontiersin.org

MD simulations have been used to explore how bicalutamide binding affects the AR's structure. nih.gov These simulations revealed that bicalutamide can antagonize the AR by accessing an additional binding pocket near the primary hormone binding site, which displaces helix 12 and disrupts the coactivator binding site required for receptor activation. nih.gov The stability of the simulated complex is often assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time; stable complexes show minimal fluctuations. researchgate.netnih.gov These simulations confirm that the ligand can form a stable complex within the ATP-binding site of the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bicalutamide Sulfoxides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules. creative-biolabs.com

For bicalutamide and its analogs, both 2D and 3D-QSAR approaches have been employed to identify key structural features that enhance anti-prostate cancer activity. jptcp.com In one study, 192 molecular descriptors were initially calculated, with 50 being selected for further analysis. jptcp.com

2D-QSAR: These models correlate activity with 2D structural patterns. For bicalutamide derivatives, 2D-QSAR models showed high correlation coefficients (R²) of 0.99 in LNCaP and VCaP cell lines. jptcp.com

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), correlate activity with the 3D non-covalent interaction fields around the molecules. A 3D-QSAR model against the 22Rv1 cell line yielded a CoMFA q² value of 0.365 and a CoMSIA q² value of 0.430, indicating predictive potential. jptcp.com

These models help identify which chemical properties (e.g., mass, polarity, bond frequencies) are important predictors of anticancer activity, guiding the rational design of more potent bicalutamide sulfoxide derivatives. nih.gov

Prediction of Metabolic Pathways and Products using In Silico Tools

Understanding a compound's metabolism is critical, as metabolites can have different efficacy or toxicity profiles. creative-biolabs.com In silico tools are increasingly used to predict the metabolic fate of drug candidates, identifying likely sites of metabolism and the resulting products. creative-biolabs.comnews-medical.net

These predictive methods fall into two main categories:

Ligand-based approaches: These use the chemical structure of the compound to predict its metabolic susceptibility based on knowledge from similar molecules. creative-biolabs.com

Structure-based approaches: These model the interaction between the compound and specific metabolic enzymes, such as those from the cytochrome P450 (CYP) family. creative-biolabs.com

For bicalutamide, it is known that its metabolism is stereospecific. The active (R)-enantiomer is cleared primarily through oxidation by CYP3A4, which leads to the formation of bicalutamide sulfoxide and subsequent sulfone metabolites. In contrast, the less active (S)-enantiomer is mainly metabolized via glucuronidation. researchgate.net In silico models can simulate these pathways, predicting the regioselectivity of CYP enzymes and helping to identify which parts of the rel-(R,S)-Bicalutamide Sulfoxide molecule might undergo further biotransformation. news-medical.net

Potential Applications and Derivatization Strategies for Rel R*,s* Bicalutamide Sulfoxide Analogues

Structure-Activity Relationship (SAR) Studies of Sulfoxide (B87167) Moiety

The linker connecting the two aromatic rings in bicalutamide (B1683754) is a critical determinant of its pharmacological activity. cardiff.ac.uk Minor chemical alterations in this region, specifically modifications of the sulfur-containing bridge, can lead to significant changes in biological outcomes. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in elucidating the role of the sulfoxide group in the antiandrogenic activity of bicalutamide analogues.

Key findings from SAR studies indicate that:

Electron-withdrawing groups on the aromatic rings generally enhance antiandrogenic activity. gpatindia.com

The hydroxyl group and the amide nitrogen in the propionamide (B166681) side chain are crucial for forming hydrogen bonds with the androgen receptor. mdpi.com

The oxidation state of the sulfur linker significantly impacts antiproliferative activity. While bicalutamide itself is a sulfone, studies have shown that corresponding sulfide (B99878) and sulfoxide analogues can exhibit potent activity. nih.govnih.gov

In some cases, sulfide analogues have demonstrated higher activity compared to their sulfone counterparts, a finding supported by molecular modeling which suggests a better fit within the AR ligand-binding domain. documentsdelivered.comnih.gov

For instance, the deshydroxy sulfide analogue Compound 16 showed a seven-fold increase in activity in the 22Rv1 cell line and four- to five-fold enhancement in other prostate cancer cell lines compared to bicalutamide. nih.gov

Similarly, certain sulfoxide derivatives have displayed significant anticancer activity. Compound 28 , a sulfoxide analogue, showed enhanced activity across four prostate cancer cell lines with IC₅₀ values ranging from 9.09 to 31.11 µM, which is more potent than bicalutamide. cardiff.ac.uknih.gov

These SAR studies provide a rational basis for designing new bicalutamide derivatives with improved potency and specificity. researchgate.netnih.gov The sulfoxide moiety, with its chiral nature and hydrogen bond accepting capability, presents a valuable target for further optimization.

Interactive Table: Antiproliferative Activity of Bicalutamide Analogues

| Compound | Modification | Cell Line | IC₅₀ (µM) | Fold Improvement vs. Bicalutamide | Reference |

| Bicalutamide | Sulfone (Control) | 22Rv1 | ~45-51 | - | cardiff.ac.uknih.gov |

| Enzalutamide | (Control) | 22Rv1 | ~11-53 | - | cardiff.ac.uknih.gov |

| Compound 12 | Sulfide | 22Rv1 | 16.88 | ~2x | nih.gov |

| Compound 16 | Deshydroxy Sulfide | 22Rv1 | 6.59 | ~7x | nih.gov |

| Compound 17 | Deshydroxy Sulfide | 22Rv1 | 9.99 | ~4.5x | nih.gov |

| Compound 27 | Sulfoxide | - | Potent Activity | More potent than Bicalutamide | cardiff.ac.uk |

| Compound 28 | Sulfoxide | PC Cell Lines | 9.09 - 31.11 | Significant Enhancement | cardiff.ac.uknih.gov |

Chemical Modification and Synthesis of Novel Bicalutamide Sulfoxide Derivatives

The synthesis of novel bicalutamide sulfoxide derivatives is a key step in exploring their therapeutic potential. The general strategy involves the preparation of the corresponding sulfide precursor, followed by controlled oxidation to the sulfoxide. cardiff.ac.uknih.gov

The synthesis typically begins with the reaction of an appropriate aniline (B41778) with methacryloyl chloride to form a phenylacrylamide intermediate. nih.gov This is followed by epoxidation and subsequent reaction with an aromatic thiol to generate the sulfide derivative. nih.gov

The crucial step of converting the sulfide to the sulfoxide is achieved through oxidation. A common and efficient method utilizes meta-chloroperbenzoic acid (mCPBA). cardiff.ac.uknih.govresearchgate.net The reaction conditions are critical to prevent over-oxidation to the sulfone. By using one equivalent of mCPBA at a controlled temperature of 0°C for a short duration (15-30 minutes), the reaction can be selectively stopped at the sulfoxide stage. cardiff.ac.uknih.gov

This synthetic route allows for the creation of a diverse library of sulfoxide analogues by varying the substituents on both aromatic rings. researchgate.net The chirality at the sulfur atom in the sulfoxide introduces another layer of complexity and opportunity, as the resulting diastereomers can be separated and evaluated individually for their biological activity. cardiff.ac.uknih.gov The separation of these diastereomers is of significant interest, as they may exhibit different binding affinities and pharmacological profiles. cardiff.ac.uknih.gov

Further modifications can include the introduction of fluorine atoms or perfluorinated groups into the bicalutamide scaffold, a strategy known to improve pharmacological and physicochemical properties. nih.govresearchgate.netnih.gov

Synthesis of Bicalutamide Sulfoxide Derivatives (General Scheme)

Amide Formation: Aniline derivative + Methacryloyl chloride → Phenylacrylamide nih.gov